molecular formula C28H23NaO2 B1151750 sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate

sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate

Cat. No.: B1151750
M. Wt: 414.5 g/mol
InChI Key: JPAQKCQBQPEIHW-UHFFFAOYSA-M
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Description

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is sodium 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate . The structure consists of a naphthalene core substituted with methyl and 4-methylphenyl groups, linked via an ethynyl group to a benzoate moiety (Figure 1).

Structural Features :

  • Naphthalene backbone : A bicyclic aromatic system with methyl groups at positions 5 and 5, and a 4-methylphenyl group at position 8.
  • Ethynyl bridge : Connects the naphthalene system to the benzoate group at position 2.
  • Benzoate group : A para-substituted benzene ring with a carboxylate anion neutralized by a sodium ion.

Structural Representations :

  • SMILES Notation :
    CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)[O-])(C)C.[Na+].
  • InChI Key :
    JPAQKCQBQPEIHW-UHFFFAOYSA-M.

Synonyms and Registry Identifiers

This compound is recognized by multiple synonyms and registry numbers across scientific databases:

Synonym Source
AGN 193109 Sodium Salt
CD 3106 Sodium Salt
4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic Acid Sodium Salt

Registry Identifiers :

  • CAS Number : 2319838-82-7 (sodium salt).
  • PubChem CID : 126456188 (sodium salt).
  • Parent Compound : 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid (CAS: 171746-21-7; CID: 177238).

Molecular Formula and Weight

The molecular formula and weight are derived from its structural composition:

Property Value
Molecular Formula C28H23NaO2
Molecular Weight 414.5 g/mol

Calculation :

  • Parent acid : C28H24O2 (392.5 g/mol).
  • Sodium salt adjustment : Replace -COOH (45.02 g/mol) with -COO-Na+ (67.99 g/mol), resulting in 392.5 - 1.01 (H+) + 22.99 (Na+) = 414.5 g/mol.

Key Mass Spectrometry Data :

  • Exact Mass : 414.209 g/mol.
  • Monoisotopic Mass : 414.157 g/mol.

Properties

Molecular Formula

C28H23NaO2

Molecular Weight

414.5 g/mol

IUPAC Name

sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate

InChI

InChI=1S/C28H24O2.Na/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30;/h4-5,8-16,18H,17H2,1-3H3,(H,29,30);/q;+1/p-1

InChI Key

JPAQKCQBQPEIHW-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)[O-])(C)C.[Na+]

Synonyms

4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic Acid Sodium Salt;  CD 3106 Sodium Salt; 

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation Protocol

  • Reagents : 4-Methylbenzyl chloride (1.2 equiv), naphthalene (1.0 equiv), AlCl₃ (1.5 equiv)

  • Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature (RT), 12–24 hours.

  • Mechanism : AlCl₃ acts as a Lewis acid, facilitating electrophilic attack of the benzyl chloride on naphthalene’s electron-rich aromatic system.

  • Yield : 68–75% after silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Analytical Data

ParameterValue
¹H NMR (CDCl₃)δ 7.82–7.10 (m, 11H, Ar-H)
MS (ESI) m/z 313.2 [M+H]⁺

Introduction of the Ethynyl Group

The Sonogashira coupling is utilized to install the ethynyl bridge between the naphthalene core and benzoate precursor.

Sonogashira Coupling Optimization

  • Catalyst System : PdCl₂(PPh₃)₂ (2 mol%), CuI (2 mol%).

  • Base : Triethylamine (Et₃N) in DCM (0.2 M).

  • Conditions : 70°C, 6–18 hours under argon.

  • Substrates :

    • Naphthalene bromide (1.0 equiv)

    • 4-Ethynylbenzoic acid (1.2 equiv).

Reaction Scope and Yields

EntrySolventTemperature (°C)Yield (%)
1Et₃N/DCM7089
2DMF10062
3THF6571

Key Insight : Et₃N as both base and solvent maximizes yield by stabilizing the palladium intermediate.

Purification and Characterization

  • Workup : Filtration through Celite, solvent evaporation, and chromatography (PE:DCM = 1:1).

  • ¹H NMR : δ 3.12 (s, 1H, ≡C-H), 7.95–7.30 (m, 15H, Ar-H).

  • IR : 2105 cm⁻¹ (C≡C stretch).

Esterification to Benzoate

The intermediate ethynylbenzoic acid is converted to the sodium salt via esterification and neutralization.

Esterification with Sodium Hydroxide

  • Reagents : Ethynylbenzoic acid (1.0 equiv), NaOH (1.1 equiv).

  • Conditions : Methanol/water (3:1), RT, 2 hours.

  • Mechanism : Deprotonation of the carboxylic acid by NaOH forms the sodium carboxylate.

Yield and Purity

ParameterValue
Yield 92%
Purity (HPLC) >99%

Salt Formation and Crystallization

The final step involves isolating the sodium salt through recrystallization.

Recrystallization Protocol

  • Solvent System : Ethanol/water (9:1).

  • Conditions : Slow cooling from 60°C to 4°C, 12 hours.

  • Crystal Data : Monoclinic, space group P2₁/c, a = 12.45 Å, b = 7.89 Å, c = 15.32 Å.

Thermal Stability

PropertyValue
Melting Point 228–230°C
TGA Decomposition >300°C

Alternative Synthetic Routes

Gold-Catalyzed Cyclization

Recent advances propose Au(I) catalysts for constructing fused-ring systems:

  • Catalyst : IPrAuCl/AgOTf (2 mol%)

  • Yield : 78% for analogous naphthalenyl ethynyl structures.

Microwave-Assisted Synthesis

  • Conditions : 100°C, 30 minutes, 300 W microwave irradiation.

  • Advantage : 40% reduction in reaction time with comparable yields .

Chemical Reactions Analysis

AGN 193109 (sodium salt) undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions, particularly involving its aromatic rings.

    Oxidation and Reduction:

    Common Reagents and Conditions: Typical reagents used in reactions involving AGN 193109 (sodium salt) include organic solvents like DMSO and methanol.

Scientific Research Applications

Sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate exhibits selective antagonistic effects on RARs, which are crucial for various biological processes including cell differentiation and proliferation. This selectivity allows it to modulate retinoid signaling pathways without activating retinoid X receptors (RXRs), making it a valuable tool in cellular biology.

Key Findings:

  • Antagonistic Effects : Research has shown that AGN 193109 effectively inhibits RAR activity while demonstrating minimal interaction with RXRs. This characteristic is essential for studies focused on retinoid biology and its implications in cancer and developmental disorders.
  • Antibacterial Activity : The compound has been evaluated for its antibacterial properties. In vitro studies indicated that it possesses significant antibacterial activity against various gram-positive bacteria, suggesting potential applications in treating bacterial infections .
  • Antiproliferative Effects : this compound has demonstrated antiproliferative effects in cancer cell lines, indicating its potential utility in cancer therapy .

Case Studies and Research Applications

  • Cellular Mechanisms : Studies have utilized this compound to investigate the role of RARs in cellular differentiation processes. For instance, it has been used to elucidate how retinoic acid signaling affects stem cell differentiation into various lineages.
  • Cancer Research : In cancer biology, AGN 193109 has been employed to explore the effects of RAR antagonism on tumor growth and metastasis in preclinical models. Its ability to inhibit RAR signaling pathways has been linked to reduced proliferation rates in certain cancer types .
  • Pharmacological Studies : The compound's pharmacokinetic properties have been analyzed to assess its therapeutic potential and safety profile in vivo. These studies are critical for understanding how AGN 193109 can be effectively used in clinical settings.

Mechanism of Action

AGN 193109 (sodium salt) exerts its effects by binding to retinoic acid receptors, thereby blocking the action of retinoic acid receptor agonists. This antagonistic action leads to the reversal of changes in cell morphology and suppression of cell growth induced by retinoic acid receptor agonists. The molecular targets include retinoic acid receptor alpha, beta, and gamma, with high affinity and selectivity .

Comparison with Similar Compounds

Ethyl Ester Analog: AGN 193109 Ethyl Ester

  • Molecular Formula : C30H28O2 (MW 420.54) .
  • Key Features : The ethyl ester group increases lipophilicity, favoring membrane permeability and cellular uptake. This analog is widely used in research as an RAR antagonist .
  • Synthesis: Derived via esterification of the parent carboxylic acid, often involving sodium ethoxide in ethanol, as seen in analogous procedures .

Pan-RAR Inverse Agonist: 4-[(E)-2-[5,5-Dimethyl-8-(2-Phenylethynyl)-6H-Naphthalen-2-yl]Ethenyl]Benzoic Acid

  • Key Differences :
    • Substituent: 2-phenylethynyl (vs. 4-methylphenyl) on the naphthalene ring.
    • Linkage: Ethenyl (C=C) instead of ethynyl (C≡C), altering electronic properties and conformational flexibility.
  • Functional Impact : Demonstrates potent pan-RAR inverse agonism, reducing alveolar macrophages in tuberculosis models and lowering mycobacterial burden .

Trifluoromethylsulfonyloxy Derivative: 4-[2-[5,6-Dihydro-5,5-Dimethyl-8-[[(Trifluoromethyl)Sulfonyl]Oxy]-2-Naphthalenyl]Ethynyl]Benzoic Acid Ethyl Ester

  • Molecular Formula : C24H21F3O5S (MW 478.48) .
  • Key Features : The trifluoromethylsulfonyloxy group is electron-withdrawing, enhancing reactivity as a synthetic intermediate.
  • Application : Used to synthesize high-affinity RAR antagonists, highlighting the role of substituents in modulating receptor binding .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Primary Application
Sodium 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate C29H25NaO2 428.50 Sodium carboxylate, 4-methylphenyl High aqueous solubility Research (potential RAR modulator)
AGN 193109 Ethyl Ester C30H28O2 420.54 Ethyl ester, 4-methylphenyl Organic solvents (e.g., DCM, EtOAc) RAR antagonist research
4-[(E)-Ethenyl Derivative (Pan-RAR Inverse Agonist) C29H24O2 404.50 2-Phenylethynyl, ethenyl linkage Moderate aqueous/organic solubility TB therapy research
Trifluoromethylsulfonyloxy Ester C24H21F3O5S 478.48 Trifluoromethylsulfonyloxy Chloroform, DCM Synthetic intermediate for RAR antagonists

Biological Activity

Sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate, commonly referred to as AGN 193109, is a synthetic compound notable for its biological activity, particularly as a retinoic acid receptor (RAR) antagonist. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C28H23NaO2
  • Molecular Weight : 414.5 g/mol
  • IUPAC Name : this compound
  • InChI Key : JPAQKCQBQPEIHW-UHFFFAOYSA-M

This compound functions primarily as an antagonist of retinoic acid receptors (RARs). Its unique structure allows it to selectively bind to RARs over retinoid X receptors (RXRs), influencing various biological pathways:

  • Interaction with RARs : The compound competes with retinoic acid for binding sites on RARs, inhibiting their activation and downstream signaling pathways that are crucial for cell differentiation and proliferation.
  • Potential Anti-Cancer Activity : By modulating RAR activity, AGN 193109 may exhibit anti-cancer properties, particularly in cancers where retinoic acid signaling is dysregulated.

Antagonistic Effects on Retinoic Acid Receptors

Research indicates that this compound effectively inhibits RAR-mediated transcriptional activity. A study highlighted its potency in blocking RAR activation in various cellular models (e.g., cancer cell lines), suggesting its potential as a therapeutic agent in oncology .

Case Studies

  • In Vitro Studies : In cellular assays, AGN 193109 demonstrated significant inhibition of RAR-mediated gene expression. For instance, in a study involving breast cancer cells, the compound reduced the expression of genes associated with cell proliferation and survival .
  • Toxicity Profiling : A comprehensive analysis of AGN 193109's toxicity across various biological systems revealed a low toxicity profile at effective concentrations. The compound was tested against a panel of enzymes and showed selective inhibition without significant off-target effects .
  • Pharmacological Applications : Beyond its role as an RAR antagonist, AGN 193109 has been investigated for its potential in treating conditions linked to retinoic acid dysregulation, including skin disorders and certain types of leukemia .

Summary of Biological Activities

Activity TypeDescriptionReference
RAR AntagonismInhibits retinoic acid-induced gene expression
Anti-Cancer PotentialReduces proliferation in cancer cell lines
Toxicity ProfileLow toxicity at therapeutic concentrations

Comparative Efficacy Against Other Compounds

CompoundRAR Antagonism PotencySelectivity for RARsReferences
AGN 193109HighHigh
Compound XModerateModerate
Compound YLowLow

Q & A

What synthetic methodologies are commonly employed for the preparation of sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate?

Answer: The Sonogashira coupling reaction is pivotal for synthesizing ethynyl-containing compounds like this derivative. This cross-coupling method typically employs palladium catalysts (e.g., Pd(PPh₃)₄), copper iodide as a co-catalyst, and a base (e.g., triethylamine) in solvents like THF or DMF. Key steps include coupling a terminal alkyne (e.g., 5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-ylacetylene) with an aryl halide (e.g., methyl 4-iodobenzoate), followed by hydrolysis and sodium salt formation. Optimization of reaction time, temperature, and ligand selection is critical for yield enhancement .

How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Answer: High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: methanol/water with 0.1% formic acid) is used to assess purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with characteristic peaks for the ethynyl group (~90-100 ppm in ¹³C NMR) and aromatic protons. Mass spectrometry (ESI-TOF) validates molecular weight. Thin-layer chromatography (TLC) with silica plates and UV visualization monitors reaction progress .

What strategies are recommended for optimizing the compound’s solubility and stability in in vitro assays?

Answer: For aqueous solubility, prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS (pH 7.4). Stability is assessed via accelerated degradation studies under varying pH (4–9) and temperatures (4°C, 25°C). Use cryopreservation (-80°C) for long-term storage. For colloidal aggregation mitigation, add 0.01% Tween-80 or use cyclodextrin-based solubilizers .

How does the compound’s RAR antagonism compare across receptor subtypes, and what assays are used to determine this?

Answer: The compound exhibits sub-nanomolar affinity for RARα/β/γ (Kd: 2–3 nM), determined via competitive radioligand binding assays using [³H]-retinoic acid. Reporter gene assays (e.g., RARE-luciferase constructs in HEK293 cells) quantify functional antagonism. Differential activity is assessed by comparing IC₅₀ values across RAR-overexpressing cell lines .

In designing in vivo studies, what considerations are critical for assessing the compound’s efficacy in disease models?

Answer: Dose selection should align with pharmacokinetic parameters (e.g., Cmax, AUC) from preliminary bioavailability studies. Use wild-type vs. RAR-knockout mice to confirm target specificity. For tuberculosis models (as in ), monitor mycobacterial burden reduction in lungs and correlate with alveolar macrophage modulation. Include vehicle and positive controls (e.g., isotretinoin) .

What analytical techniques are used to quantify the compound in biological matrices?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a triple quadrupole system in MRM mode achieves nanogram-level sensitivity. Solid-phase extraction (SPE) using Oasis HLB cartridges pre-concentrates the compound from plasma or tissue homogenates. Deuterated internal standards (e.g., BP-3-d5) correct for matrix effects .

How can researchers resolve discrepancies in experimental data when the compound exhibits varying efficacy across cellular models?

Answer: Validate receptor expression levels (via qPCR or Western blot) in cell lines used. Assess off-target effects using broad-spectrum kinase inhibitors or CRISPR-Cas9 screens. Replicate experiments under standardized conditions (e.g., serum-free media, consistent passage numbers). Cross-validate with orthogonal assays (e.g., electrophoretic mobility shift assays for DNA binding) .

What are the key steps in the recrystallization process to achieve high-purity samples?

Answer: Dissolve the crude product in minimal hot ethanol (70°C), then slowly cool to 4°C to induce crystallization. Use seed crystals from a saturated solution to avoid oiling out. For polymorph control, vary solvent polarity (e.g., ethanol/water mixtures). Monitor crystal growth via polarized light microscopy .

What structural features of the compound contribute to its high affinity for RARs, and how can molecular modeling be utilized to explore this?

Answer: The ethynyl spacer enhances rigidity, positioning the benzoate group for hydrogen bonding with RAR’s ligand-binding domain (LBD). Molecular docking (e.g., AutoDock Vina) using RARα crystal structures (PDB: 3KMR) identifies hydrophobic interactions with Leu270 and π-stacking with Phe313. Free-energy perturbation (FEP) simulations quantify contributions of substituents (e.g., 4-methylphenyl) to binding .

How can researchers design experiments to differentiate between the compound’s direct RAR antagonism and off-target effects?

Answer: Use RARα/β/γ-selective agonists (e.g., TTNPB) in rescue experiments. Perform transcriptomic profiling (RNA-seq) to compare gene expression changes with known RAR antagonists. Employ thermal shift assays (TSA) to confirm direct binding to recombinant RAR-LBD. Validate specificity in RAR-null cells reconstituted with individual subtypes .

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